molecular formula C20H16N2O5 B1593357 (4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide CAS No. 86639-48-7

(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide

Cat. No. B1593357
CAS RN: 86639-48-7
M. Wt: 364.4 g/mol
InChI Key: QOJFTZYHCMXUHG-FQEVSTJZSA-N
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Description

(4S)-4-Ethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 6-oxide is a complex organic compound with a fused polycyclic structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable method is the intramolecular (4+2) cycloaddition of the N-arylimidate portion of a compound. The reaction proceeds under specific conditions, utilizing various functional groups and leaving groups. Researchers have investigated different synthetic routes to access this compound, including modifications for analogs and derivatives.



Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and interactions. It consists of a quinoline core fused with an indolizino ring system. The 4S configuration at the chiral center contributes to its stereochemistry. Analyzing bond angles, hybridization, and electronic distribution within the molecule provides insights into its stability and reactivity.



Chemical Reactions Analysis

(4S)-4-Ethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione 6-oxide may participate in various chemical reactions. Investigating its behavior under different conditions—such as acid-catalyzed hydrolysis, oxidation, or reduction—reveals its reactivity and potential applications.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • Melting Point : Determine the temperature at which it transitions from solid to liquid.

  • UV-Vis Absorption : Study its absorption spectrum to identify characteristic peaks.

  • Stability : Assess its stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially if it’s intended for pharmaceutical use.

  • Handling : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions

Researchers should explore the following:



  • Derivatives : Synthesize and evaluate derivatives for improved properties.

  • Biological Activity : Investigate its potential as an anticancer agent or other therapeutic applications.

  • Process Optimization : Develop efficient synthetic routes.

  • Formulation : Explore formulations for drug delivery.


properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)22(17)26)9-21(16)18(23)13(14)10-27-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJFTZYHCMXUHG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5[N+](=C4C3=C2)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5[N+](=C4C3=C2)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide

CAS RN

86639-48-7
Record name Camptothecin N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide
Reactant of Route 2
Reactant of Route 2
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide
Reactant of Route 3
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide
Reactant of Route 4
Reactant of Route 4
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide
Reactant of Route 5
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide
Reactant of Route 6
(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide

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